molecular formula C29H25NO4 B3115224 (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid CAS No. 208582-09-6

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid

Cat. No. B3115224
CAS RN: 208582-09-6
M. Wt: 451.5 g/mol
InChI Key: JWVGWYBTUATLBK-CLYVBNDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used compound in the field of peptide synthesis. It is a derivative of lysine that is used as a protective group to prevent unwanted reactions during the synthesis of peptides. In

Scientific Research Applications

Synthesis and Stereochemistry

  • Enantiomerically Pure Diaminobutyric Acids : The synthesis of enantiomerically pure (2S,3R)- and (2S,3S)-2,3-diaminobutyric acids, where this compound is used with Fmoc protected α-amino groups and compatibly protected β-amino groups, can be prepared starting from L-threonine and L-allothreonine (Schmidt et al., 1992).

Optical and Photophysical Studies

  • Photophysical Studies of Organostannoxane : The compound has been used in the study of organostannoxane supported hexafluorophore assemblies, providing insights into intra- and intermolecular interactions between fluorophores (Chandrasekhar et al., 2021).
  • Fluorescent Probes for Bioimaging : It has been used in the development of water-soluble fluorene derivatives for bioimaging, showing potential for integrin imaging (Morales et al., 2010).

Molecular Structure and Crystallography

  • Structural Analysis of 4-(2-Naphthyl)butanoic Acid : The crystalline structure of 4-(2-Naphthyl)butanoic acid, a related compound, was analyzed, revealing insights into its hydrogen bonding and molecular arrangement (Dobson & Gerkin, 1996).

Chemical Reactions and Synthesis

  • Synthesis of Fluorenyl Carbanions : Research has been conducted on the stereoselective synthesis of fluorenyl carbanions, demonstrating the retention of axial chirality in these compounds (Baker et al., 1998).

Applications in Organic Chemistry

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , has been used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32)/t18-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGWYBTUATLBK-CLYVBNDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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